![molecular formula C12H8F3NO2 B2742334 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 439094-17-4](/img/structure/B2742334.png)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

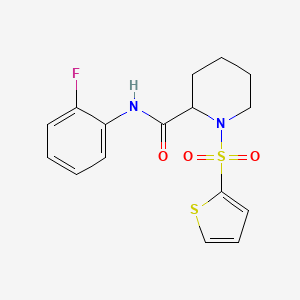

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-3-carbaldehyde, also known as TFPC, is an important building block for the synthesis of a variety of heterocyclic compounds. It has been widely used as a starting material for the synthesis of a range of biologically active compounds, including drugs and agrochemicals. TFPC is an aldehyde with a trifluoromethoxy group attached to a phenyl ring, and is an important intermediate in the synthesis of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Electrochromic Devices

This compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices . These devices can change their color when exposed to electric fields. The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

Inhibitors of Human Soluble Epoxide Hydrolase

A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These compounds are promising as inhibitors of human soluble epoxide hydrolase .

Etiotropic Therapy of Hypertonia, Tuberculosis, Renal Pathologies

The 4-(trifluoromethoxy)phenyl fragment is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), which is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Studying Biological Processes Related to Aging

Compounds containing a 4-(trifluoromethoxy)phenyl group may be useful in studying biological processes related to aging .

Insecticide or Zoocide

2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (B, metaflumizone, ProMeris) is used as an insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity

3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide © showed antitumor activity via inhibition of tyrosine kinase .

Wirkmechanismus

Target of Action

The primary targets of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the overall impact on the organism’s biochemistry.

Result of Action

The molecular and cellular effects of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde . .

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-10(2-4-11)16-6-5-9(7-16)8-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMLQPBBLSDFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)

![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)